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molecular formula C14H9Cl3O B1361126 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone CAS No. 654682-18-5

1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone

Cat. No. B1361126
M. Wt: 299.6 g/mol
InChI Key: QKJIFHFYZXQGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687537B2

Procedure details

411 ml of a 2M solution of the sodium salt of hexamethyldisilazane in THF are cooled to −60° C., under a nitrogen atmosphere, 350 ml of THF are added, followed dropwise by a solution of 67.7 g of 2,4-dichlorophenylacetic acid in 70 ml of THF and the mixture is kept stirred for 2 hours while the temperature is maintained below −40° C. 53.5 g of methyl 4-chlorobenzoate are then added dropwise and at −60° C. and the mixture is kept stirred while the temperature is allowed to rise to 10° C. The reaction mixture is poured over an ice/1 liter 2N HCl mixture, the organic phase is washed with a saturated NaHCO3 solution, with water, extracted with ether, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. The residue is taken up in pentane and the crystallized product formed is drained. 70 g of the expected compound are obtained.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
67.7 g
Type
reactant
Reaction Step Two
Quantity
53.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Name
Quantity
350 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Na].C[Si](C)(C)N[Si](C)(C)C.[Cl:11][C:12]1[CH:17]=[C:16]([Cl:18])[CH:15]=[CH:14][C:13]=1[CH2:19][C:20]([OH:22])=O.[Cl:23][C:24]1[CH:33]=[CH:32][C:27](C(OC)=O)=[CH:26][CH:25]=1>C1COCC1>[Cl:23][C:24]1[CH:33]=[CH:32][C:27]([C:20](=[O:22])[CH2:19][C:13]2[CH:14]=[CH:15][C:16]([Cl:18])=[CH:17][C:12]=2[Cl:11])=[CH:26][CH:25]=1 |^1:0|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
67.7 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CC(=O)O
Step Three
Name
Quantity
53.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)OC)C=C1
Step Four
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is kept stirred for 2 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained below −40° C
STIRRING
Type
STIRRING
Details
the mixture is kept stirred while the temperature
CUSTOM
Type
CUSTOM
Details
to rise to 10° C
WASH
Type
WASH
Details
the organic phase is washed with a saturated NaHCO3 solution, with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the crystallized product formed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(CC1=C(C=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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